molecular formula C11H13FN2 B176496 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 198988-90-8

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B176496
CAS No.: 198988-90-8
M. Wt: 192.23 g/mol
InChI Key: AEKYJLHOYOVSKJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 308103-49-3) is a bicyclic amine featuring a rigid 2,5-diazabicyclo[2.2.1]heptane scaffold substituted with a 4-fluorophenyl group. Its (1S,4S) stereochemistry is critical for enantioselective interactions in biological systems and asymmetric catalysis . The compound is commonly isolated as a hydrobromide salt (MW 289.4 for the free amine; 308103-49-3 as the salt) . Its structural rigidity and nitrogen positioning make it a valuable pharmacophore for nicotinic acetylcholine receptor (nAChR) modulation and organocatalysis .

Properties

IUPAC Name

2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYJLHOYOVSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392956
Record name 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198988-90-8
Record name 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the cycloaddition reaction, where a fluorophenyl-substituted precursor undergoes a [4+2] cycloaddition to form the bicyclic structure . The reaction conditions often involve the use of organocatalysts to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often requires the use of specialized equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential as a therapeutic agent in treating neurological disorders. Its interaction with specific receptors in the brain positions it as a candidate for developing medications aimed at conditions such as:

  • Depression
  • Anxiety
  • Neurodegenerative Diseases

Research indicates that the compound may modulate neurotransmitter systems, providing insights into managing these conditions more effectively .

Neuropharmacology

In neuropharmacology, this compound is studied for its effects on neurotransmitter dynamics. Its ability to influence neurotransmitter release and receptor activity can lead to novel treatments for various mental health issues. The compound's efficacy has been demonstrated in preclinical models, showcasing its potential for enhancing therapeutic strategies against mental health disorders .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its structural properties allow chemists to explore various synthetic pathways, which can be applied in drug discovery and the development of new materials. The compound's role in synthesizing derivatives that exhibit enhanced biological activity is particularly noteworthy .

Biochemical Research

In biochemical research, this compound is utilized to investigate the mechanisms of action within biological pathways. Understanding these mechanisms is crucial for elucidating disease processes at the molecular level and developing targeted therapies. The compound has been instrumental in studies focused on cancer biology and other disease states .

Material Science

The unique structural characteristics of this compound also make it suitable for applications in material science. Researchers are exploring its potential in creating advanced materials, including polymers and composites that exhibit enhanced properties such as increased strength and durability .

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal highlighted the compound's role as a covalent inhibitor in neuropharmacology. The findings indicated that specific structural modifications led to significant improvements in potency against target proteins involved in neurodegenerative processes, demonstrating the compound's potential therapeutic applications .

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to enhance anti-cancer activity. The study revealed that certain modifications resulted in compounds with improved inhibitory effects on cancer cell lines, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the diazabicycloheptane structure provides rigidity and specificity . These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Core Scaffold Variations

The 2,5-diazabicyclo[2.2.1]heptane scaffold is distinct from related diazabicyclo systems:

  • 3,6-Diazabicyclo[3.1.1]heptane : Exhibits antitumor activity against prostate cancer cells (LNCaP, PC3) via cytotoxicity in vitro and in vivo .
  • 3,8-Diazabicyclo[3.2.1]octane : Acts as a central analgesic with high α4β2-nAChR affinity .
  • 2,5-Diazabicyclo[2.2.2]octane : Larger ring size reduces conformational rigidity, lowering receptor selectivity compared to the 2.2.1 system .

Key Difference : The 2.2.1-heptane scaffold’s compactness enhances receptor binding precision and metabolic stability .

Substituent Effects

Compound Substituent Molecular Weight Biological Activity Reference
2-(4-Fluorophenyl)-DBH 4-Fluorophenyl 289.4 (free) α4β2-nAChR partial agonism; Organocatalysis
2-(4-Chlorophenyl)-DBH 4-Chlorophenyl 208.69 Higher lipophilicity; nAChR affinity pending
2-(Pyridin-3-yl)-DBH Pyridin-3-yl 289.4 Ki = 0.15 nM (α4β2-nAChR)
2-(2,4-Difluorophenyl)-DBH 2,4-Difluorophenyl 307.3 Improved α7-nAChR selectivity
  • Fluorine vs. Chlorine : The 4-fluorophenyl group offers balanced lipophilicity and electronic effects, enhancing blood-brain barrier penetration compared to bulkier chlorophenyl analogs .
  • Aromatic vs. Heteroaromatic : Pyridinyl derivatives (e.g., compound 8 in ) show superior nAChR affinity (Ki = 0.15 nM) due to hydrogen bonding with receptor residues, whereas fluorophenyl derivatives prioritize steric complementarity .

nAChR Affinity and Selectivity

  • α4β2-nAChR : 2-(Pyridin-3-yl)-2,5-DBH (Ki = 0.15 nM) outperforms fluorophenyl analogs, but the latter’s selectivity for α4β2 over α7 subtypes reduces off-target effects .
  • Therapeutic Potential: Fluorophenyl-DBH derivatives are explored for depression treatment due to partial agonism, avoiding receptor desensitization seen with pyridinyl analogs .

Antitumor Activity

  • 3,6-Diazabicyclo[3.1.1]heptane derivatives exhibit cytotoxicity (IC50 ~5 µM in LNCaP cells) , whereas 2,5-DBH scaffolds are underutilized in oncology, with only two studies targeting antitumor agents .

Key Methods

  • Staudinger Reduction : Used to synthesize the 2,5-DBH core via azide intermediates .
  • Trans-4-Hydroxy-L-Proline Derivatization : Enantiomerically pure (1S,4S)-DBH is synthesized from this chiral precursor, achieving >99% enantiomeric excess .

Yield and Purity

Compound Synthetic Yield Purity Optical Rotation ([α]D20) Reference
(1S,4S)-2-(4-Fluorophenyl) 51% (two steps) 99.9% +58.4 (c = 0.25, MeOH)
2-(4-Chlorophenyl)-DBH 45% 98% Data pending

Biological Activity

The compound 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a member of the diazabicyclo family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : The bicyclic framework provides unique steric and electronic properties that influence its biological interactions.
  • Substituent : The presence of a fluorophenyl group enhances lipophilicity and may influence receptor binding and activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested :
    • Cervical Cancer : HeLa (HPV 18 positive), CaSki (HPV 16 positive)
    • Breast Cancer : MDA-MB-231
    • Lung Cancer : SK-Lu-1

In particular, compound 9e , a derivative of this compound, showed notable activity with IC50 values of approximately:

  • CaSki : 28 µg/mL
  • MDA-MB-231 : 18 µg/mL
  • SK-Lu-1 : 20 µg/mL .

The mechanisms by which these compounds exert their antiproliferative effects include:

  • Induction of Apoptosis : Compound 9e was found to induce apoptosis in tumor cells through a caspase-dependent pathway without triggering necrotic cell death .
  • Selectivity : This compound exhibited greater selectivity for tumor cells over normal lymphocytes, suggesting a favorable therapeutic index .

In Vitro Studies

A comprehensive study synthesized several new dithiocarbamate derivatives from the diazabicyclo framework and evaluated their biological activities. Key findings include:

  • Compound 9e's ability to selectively induce apoptosis in cancer cells while sparing normal cells indicates its potential as a lead compound for further development .

In Silico ADME Predictions

Preliminary computational studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties suggest that compound 9e has favorable pharmacokinetic profiles, making it a candidate for further drug development .

Case Study 1: Anticancer Activity

In a study focused on cervical cancer treatment, compounds derived from this compound were tested for their ability to inhibit cell proliferation and induce apoptosis. The results indicated that these compounds could serve as effective agents against resistant cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism
9eCaSki28Apoptosis via caspase pathway
9eMDA-MB-23118Apoptosis via caspase pathway
9eSK-Lu-120Apoptosis via caspase pathway

Q & A

Q. What are the primary synthetic routes for 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane derivatives?

The compound is typically synthesized from trans-4-hydroxy-L-proline via directed lithiation of Boc-protected intermediates followed by electrophilic substitution. This method allows for asymmetric induction using sec-butyllithium/(-)-sparteine systems. Post-deprotection yields functionalized derivatives, which are valuable in organocatalysis and medicinal chemistry .

Q. How does this compound function as an organocatalyst in asymmetric reactions?

The rigid bicyclic scaffold and chiral centers enable enantioselective catalysis. For example, in the Biginelli reaction, derivatives of this compound (e.g., hydrochloride salts) catalyze the cyclocondensation of aldehydes, ethyl acetoacetate, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with moderate enantiomeric excess (18–46% ee). Catalyst loading (10–50 mol%) and solvent polarity are critical for optimizing yield and stereoselectivity .

Q. What analytical methods are used to determine enantiomeric purity of products?

Chiral HPLC is the standard technique for quantifying enantiomeric excess (ee) in DHPMs synthesized via this catalyst. Retention times and peak integration are compared against racemic standards .

Q. How do solvent systems influence reaction outcomes in DHPM synthesis?

Methanol is commonly used, but mixed solvents (e.g., isopropanol-methanol 6:1) can increase yield (up to 88%) without significantly altering stereoselectivity. Solvent polarity affects catalyst solubility and transition-state stabilization, directly impacting reaction kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity in Biginelli reactions catalyzed by this compound?

The proposed mechanism involves dual activation via hydrogen bonding and Brønsted acid catalysis. The rigid bicyclic framework orients substrates spatially, favoring (S)-enantiomer formation. Steric and electronic effects from substituents on the catalyst (e.g., 4-fluorophenyl) further modulate stereocontrol .

Q. Why do electron-donating substituents on aldehydes improve stereoselectivity in DHPM synthesis?

Aldehydes with electron-donating groups (e.g., p-methoxy) enhance nucleophilicity, accelerating imine formation and cyclization. However, ortho-substituted aldehydes induce steric hindrance, reducing ee (e.g., 26–28% for chloro/bromo substituents). Electronic effects dominate over steric factors in this system .

Q. What limitations exist in optimizing reaction conditions using microwave irradiation?

Microwave-assisted reactions (45°C, 8 h) reduce time but yield lower ee (27%) compared to conventional methods. Overheating may destabilize the catalyst or promote racemization, highlighting the need for precise temperature control .

Q. How can structural modifications of the catalyst improve enantioselectivity?

N-Methylation or substitution with bulkier groups (e.g., 4-chlorophenyl) alters steric and electronic profiles. For example, the hydrochloride salt of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane increases ee to 46% by enhancing substrate-catalyst π-π interactions .

Q. What crystallographic data support the structural rigidity of this compound?

Single-crystal X-ray studies reveal a rigid bicyclic core with dihedral angles between substituents (e.g., 17.2° for 2,4-difluorophenyl and tosyl groups). This rigidity is critical for maintaining stereochemical integrity during catalysis .

Q. How do contradictory results in stereoselectivity across studies inform future research?

Discrepancies in ee values (e.g., 34% vs. 46%) arise from variations in catalyst loading, solvent, and substrate scope. Systematic studies using Design of Experiments (DoE) can isolate key variables, while computational modeling (e.g., DFT) may predict optimal catalyst-substrate pairs .

Methodological Considerations

  • Data Interpretation: Compare yield and ee trends across solvent, catalyst, and substituent variations (Tables 1–3 in ).
  • Experimental Design: Use gradient solvent systems (e.g., methanol/isopropanol) and controlled microwave parameters to balance yield and stereoselectivity .
  • Advanced Characterization: Combine chiral HPLC, X-ray crystallography, and NMR spectroscopy to validate structural and stereochemical outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
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2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.